![molecular formula C12H28O2Si B15159306 tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane CAS No. 867267-81-0](/img/structure/B15159306.png)
tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl group, a methoxypentyl group, and a dimethylsilane moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane typically involves the reaction of tert-butyl alcohol with a suitable silane reagent under controlled conditions. One common method involves the use of tert-butylchlorodimethylsilane and a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the methoxypentyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction may produce silanes with different substituents.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane is used as a protecting group for alcohols and amines. It helps in preventing unwanted reactions during multi-step synthesis processes.
Biology
In biological research, this compound is used in the modification of biomolecules. It can be used to introduce silane groups into proteins and nucleic acids, which can be useful for studying their structure and function.
Medicine
In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates. It helps in the development of new drugs by providing a stable and versatile building block.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane involves its ability to form stable bonds with various functional groups. The tert-butyl group provides steric hindrance, which helps in protecting sensitive functional groups during chemical reactions. The dimethylsilane moiety enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl{[(2R,3S)-3-[(methoxymethoxy)methyl]-2-oxiranyl}methoxy}dimethylsilane
- tert-Butyl{[(2R)-2,6-dimethyl-3-(phenylsulfonyl)-5-heptenyl]oxy}dimethylsilane
- tert-Butyl{[(2E)-2-(3-furylmethylene)-3,3-dimethylcyclohexyl]methoxy}dimethylsilane
Uniqueness
tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane is unique due to its specific combination of functional groups, which provides a balance of steric hindrance and reactivity. This makes it particularly useful in protecting sensitive functional groups during complex synthetic processes. Its versatility and stability make it a valuable reagent in various fields of scientific research and industrial applications.
Properties
CAS No. |
867267-81-0 |
|---|---|
Molecular Formula |
C12H28O2Si |
Molecular Weight |
232.43 g/mol |
IUPAC Name |
tert-butyl-[(2R)-2-methoxypentoxy]-dimethylsilane |
InChI |
InChI=1S/C12H28O2Si/c1-8-9-11(13-5)10-14-15(6,7)12(2,3)4/h11H,8-10H2,1-7H3/t11-/m1/s1 |
InChI Key |
AEYYRILRVBVUMF-LLVKDONJSA-N |
Isomeric SMILES |
CCC[C@H](CO[Si](C)(C)C(C)(C)C)OC |
Canonical SMILES |
CCCC(CO[Si](C)(C)C(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


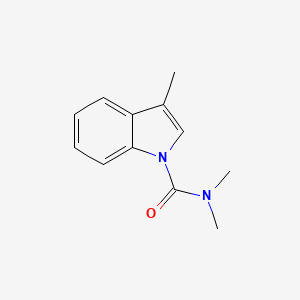

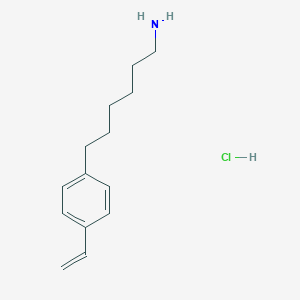
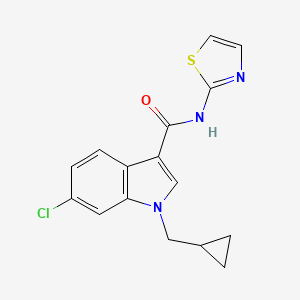


![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
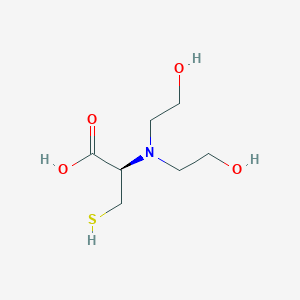
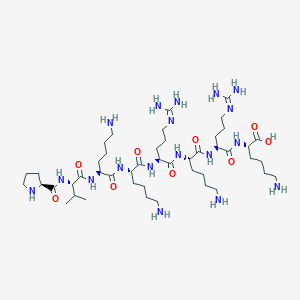
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)
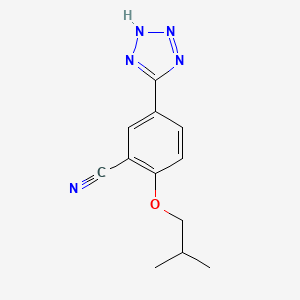
![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)
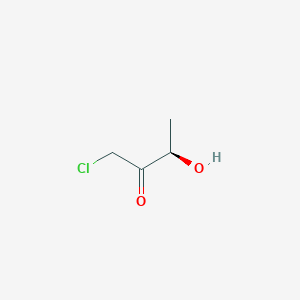
![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
